![molecular formula C18H20N2O4S B2934127 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide CAS No. 941975-14-0](/img/structure/B2934127.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTA is a derivative of thiazolidinedione, a class of compounds that are known to have anti-diabetic and anti-inflammatory properties. In
Scientific Research Applications
Antibacterial Applications
Oxazolidinones, including compounds with structural similarities to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide, have been extensively studied for their antibacterial properties. These compounds inhibit bacterial protein synthesis through a unique mechanism, making them effective against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. Their activity extends to strains resistant to conventional antibiotics, highlighting their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996; Brickner et al., 1996).
Antioxidant Activity
Coumarin derivatives, structurally related to the compound , have shown significant antioxidant activity. These activities were assessed using various methods, including DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, suggesting potential therapeutic applications in conditions associated with oxidative stress (Kadhum et al., 2011).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and dynamic properties of compounds containing the oxazolidinone moiety, highlighting their potential in the development of new therapeutics. These studies provide insights into the structural characteristics and reactivity of such compounds, contributing to the broader field of medicinal chemistry (Samimi et al., 2010).
Mechanism of Action
The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-6-8-17(9-7-14)24-13-18(21)19-15-4-2-5-16(12-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGNXPCULFCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide |
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